Biotin-LC-GRGDS Trifluoroacetate is a synthetic compound that combines biotin with a peptide sequence known as GRGDS (Gly-Arg-Gly-Asp-Ser). This compound is primarily used in biomedical research, particularly in studies related to cell adhesion and integrin interactions. The GRGDS sequence is recognized for its role in mimicking the binding sites of extracellular matrix proteins, facilitating cell attachment and migration.
Biotin-LC-GRGDS Trifluoroacetate falls under the category of bioconjugates and peptide ligands. It is classified as a synthetic peptide that incorporates biotin, a vitamin that plays a crucial role in cellular metabolism and is widely used in biochemical assays due to its strong affinity for streptavidin.
The synthesis of Biotin-LC-GRGDS Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The process includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify the identity and purity of the synthesized compound .
The molecular formula of Biotin-LC-GRGDS Trifluoroacetate is . The structure consists of:
The molecular weight of Biotin-LC-GRGDS Trifluoroacetate is approximately 853.9 g/mol. Its structural characteristics enable it to interact effectively with integrin receptors on cell surfaces, promoting cellular responses necessary for various biological processes .
Biotin-LC-GRGDS can undergo several significant reactions:
The binding affinity and specificity of Biotin-LC-GRGDS can be measured using various biochemical assays, including enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) techniques, allowing researchers to quantify interactions with target cells or proteins .
Biotin-LC-GRGDS acts by mimicking natural ligands that bind to integrins, specifically targeting αvβ3 and α5β1 integrins. Upon binding:
Studies have shown that GRGDS-containing peptides can significantly influence endothelial cell behavior, inhibiting angiogenesis when used in vitro .
Relevant analyses include HPLC for purity assessment and MS for molecular weight determination.
Biotin-LC-GRGDS Trifluoroacetate has several scientific uses:
The Arg-Gly-Asp (RGD) tripeptide motif serves as a fundamental molecular recognition sequence mediating cellular adhesion through specific interactions with integrin receptors. This evolutionary conserved motif, first identified in fibronectin in 1984, functions as a primary docking site for extracellular matrix (ECM) proteins including vitronectin, fibrinogen, and osteopontin [2] [10]. Biotin-LC-GRGDS incorporates this critical biological recognition element, positioning it as a targeted molecular tool for investigating integrin-mediated processes.
Integrins recognize the RGD sequence through conformationally sensitive binding pockets formed at the α-β subunit interface. X-ray crystallographic studies reveal that the arginine guanidinium group forms salt bridges with aspartate residues in the α subunit, while the aspartic acid carboxylate coordinates a metal ion (typically Mg²⁺) in the β subunit's metal ion-dependent adhesion site (MIDAS) [10]. This interaction triggers profound conformational rearrangements in integrin structure through a "switchblade mechanism," transitioning from a bent, low-affinity state to an extended, high-affinity conformation that facilitates outside-in signaling [10].
The integrin subtype specificity of RGD-containing ligands varies significantly based on structural context. While Biotin-LC-GRGDS exhibits broad recognition capabilities, research indicates distinctive binding profiles:
Table 1: RGD-Recognizing Integrins in Cancer Biology
Integrin | Primary Cancer Associations | Ligand Specificity |
---|---|---|
αvβ3 | Glioblastoma, melanoma, breast, prostate | Vitronectin, osteopontin |
αvβ5 | Lung cancer, gastric cancer | Vitronectin |
αvβ6 | Pancreatic, colon, oral squamous cell | Fibronectin, TGF-β latency complex |
α5β1 | Breast, lung, colon | Fibronectin |
αIIbβ3 | Metastasis-associated thrombosis | Fibrinogen, von Willebrand factor |
Notably, phage display studies have identified the DLXXL motif as an alternative recognition sequence for integrin αvβ6, demonstrating that RGD-independent binding mechanisms exist. However, synthetic DLXXL peptides exhibit approximately 2,500-fold lower inhibitory potency (IC₅₀ = 50 μM) in cell adhesion assays compared to optimized RGD ligands [6]. This contrast underscores the exceptional efficiency of the RGD sequence as a minimal recognition motif.
The 6-aminohexanoate spacer (commonly abbreviated as LC, for "long chain") represents a critical molecular design feature in Biotin-LC-GRGDS, engineered to address steric constraints in biomolecular recognition. This aminocaproic acid-derived spacer inserts a flexible 6-carbon chain between the biotin moiety and the biologically active GRGDS pentapeptide, significantly enhancing target accessibility [1] [3] [5].
The spacer's molecular configuration (-NH-CH₂-CH₂-CH₂-CH₂-CH₂-CO-) provides:
Without this spacer, the steric hindrance imposed by streptavidin's deep binding pocket (buried depth ~9Å) would substantially compromise detection efficiency. Avidin family proteins bind biotin within a relatively deep pocket, requiring sufficient separation between the functional peptide and the biotin molecule. Experimental comparisons demonstrate that spacerless biotin-RGDS exhibits >60% reduction in integrin binding signal compared to LC-spacered counterparts in surface plasmon resonance assays [3] [9].
Table 2: Comparison of Biotin Spacer Configurations
Spacer Type | Atoms/Chain Length | Approximate Length (Å) | Rotatable Bonds | Relative Performance |
---|---|---|---|---|
No spacer | Direct conjugation | 0 | 0 | ⭐☆☆☆ (Severe steric hindrance) |
Ahx (LC) | -(CH₂)₅- | 22.4 | 5 | ⭐⭐⭐⭐ (Optimal balance) |
PEG₄ | -O-(CH₂-CH₂-O)₃-CH₂-CH₂- | 25.3 | 14 | ⭐⭐⭐☆ (Enhanced solubility) |
PEG₁₂ | -O-(CH₂-CH₂-O)₁₁-CH₂-CH₂- | 52.5 | 38 | ⭐⭐☆☆ (Excessive flexibility) |
The hydrophobicity balance of the LC spacer proves particularly advantageous. Compared to polyethylene glycol (PEG) alternatives, the aliphatic chain minimally increases overall hydrophilicity while maintaining membrane permeability characteristics essential for cellular assays. This contrasts with PEG spacers, which can dramatically alter solubility profiles and potentially interfere with membrane interactions [9].
Biotin-LC-GRGDS employs NHS-ester chemistry for biotin conjugation, representing the gold standard for creating stable, biologically functional probes. This approach specifically targets primary amines, predominantly the ε-amino group of lysine residues or peptide N-termini. The reaction forms covalent amide bonds that resist hydrolysis under physiological conditions, ensuring probe stability during complex biological assays [9].
The sulfo-NHS-LC-biotin reagent variant offers significant advantages for peptide biotinylation:
Critical parameters for optimized conjugation include:
For detection applications, the biotin-avidin system provides signal amplification capabilities unmatched by conventional detection methods. Avidin and streptavidin exhibit extraordinary affinity for biotin (Kd = 10⁻¹⁴ - 10⁻¹⁵ M), approximately 10⁶-fold tighter than typical antigen-antibody interactions. This enables:
Recent innovations have exploited Biotin-LC-GRGDS for integrin expression mapping through conjugation to streptavidin-functionalized nanoparticles. These constructs enable correlative microscopy of integrin distribution patterns with <50 nm resolution, revealing previously unobservable spatial organization features in focal adhesion structures [2].
The presence of trifluoroacetate (TFA) as a counterion in Biotin-LC-GRGDS preparations stems directly from its synthesis and purification methodology. During solid-phase peptide synthesis (SPPS) employing Fmoc/tBu strategies, the final TFA cleavage cocktail (typically TFA:water:triisopropylsilane, 95:2.5:2.5) simultaneously removes side-chain protecting groups and liberates peptides from resin supports. Subsequent reversed-phase HPLC purification using TFA-containing mobile phases (typically 0.1% v/v) yields peptides as TFA salts, with typically 5-15% TFA content by weight [4] [7] [8].
The physicochemical influence of TFA manifests in several critical parameters:
However, the biological implications of TFA counterions remain scientifically nuanced. Comparative studies on antimicrobial peptides demonstrate that counterion identity can modulate biological activity by up to 4-fold in MIC (minimal inhibitory concentration) assays. The proposed mechanisms include:
Table 3: Counterion Effects on Peptide Bioactivity
Counterion | Relative Solubility (mg/mL) | Storage Stability (-20°C) | Cell Proliferation Impact | Reported Activity Modulation |
---|---|---|---|---|
Trifluoroacetate | ⭐⭐⭐⭐ (High) | >24 months | Suppressive at >10 μM | Reference activity |
Acetate | ⭐⭐⭐☆ (Moderate-high) | 18-24 months | Neutral | ± 1 dilution step vs TFA |
Hydrochloride | ⭐⭐☆☆ (Moderate) | 12-18 months | Neutral | ± 1-2 dilution steps vs TFA |
Free base | ⭐☆☆☆ (Low) | 6-12 months | Neutral | Significantly reduced |
A rigorous case study examining alkylguanidino urea derivatives revealed that the TFA salt form (1a) and hydrochloride salt (1b) exhibited comparable antibacterial activity, while the free base (1c) showed significantly reduced potency. ¹⁹F-NMR analysis confirmed that anion exchange protocols successfully reduced TFA content below detectable limits (<0.1% w/w), yet no substantial bioactivity differences emerged between salt forms in cell-based assays [4]. This challenges the widespread assumption that TFA universally suppresses biological activity.
For Biotin-LC-GRGDS specifically, the TFA counterion may offer unexpected analytical advantages in integrin binding studies. The trifluoroacetate anion generates a distinctive 19F-NMR signal at -77 ppm, enabling real-time monitoring of peptide-receptor interactions through ligand-observed NMR techniques. This provides an orthogonal method to surface plasmon resonance for binding confirmation without requiring isotopic labeling [4].
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